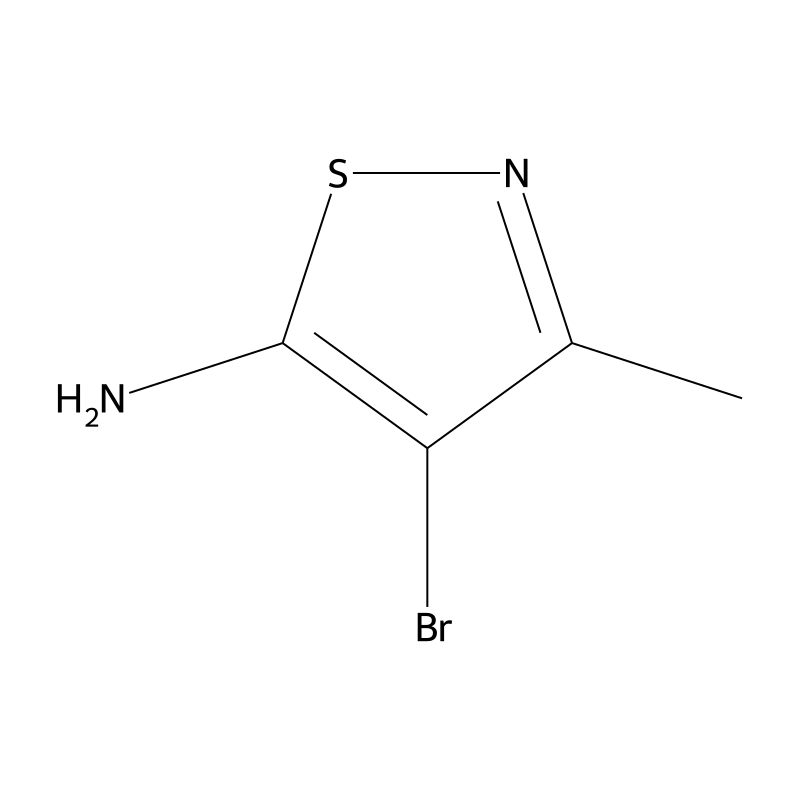

4-Bromo-3-methyl-isothiazol-5-ylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nanomolar Aluminum Ion Detection and Cellular Imaging

Summary of the Application: The compound is used in the synthesis of a novel fluorescent probe (IV) based on bromoflavonol for the detection of Aluminum ions (Al 3+) and cellular imaging .

Methods of Application or Experimental Procedures: The probe IV exhibits a blue shift in emission and enhanced fluorescence upon binding to Al 3+. The UV-Vis absorption and fluorescence emission spectra demonstrate that probe IV has high selectivity and sensitivity towards Al 3+ while being immune to interference from other metal ions .

Results or Outcomes: The detection limit (LOD) of probe IV for Al 3+ is 1.8×10 −8 mol/L. A 1:1 binding stoichiometry between probe IV and Al 3+ was confirmed through fluorescence titration and 1 H NMR titration. The complex formed by probe IV and Al 3+ is more stable than IV alone, as calculated using Density Functional Theory (DFT). The probe was successfully used to detect Al 3+ in tap water and river water from the middle regions of the Han River, achieving recoveries of over 96%. It was also successfully used for imaging Al 3+ in MG63 cells .

4-Bromo-3-methyl-isothiazol-5-ylamine is an organic compound characterized by its isothiazole ring structure, which includes a bromine atom and an amino group. Its molecular formula is , and it has a molecular weight of approximately 202.06 g/mol. The compound features a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which contributes to its unique chemical properties. This compound is often used in various chemical syntheses and biological applications due to its reactivity and biological activity.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it useful for synthesizing other compounds.

- Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amines.

- Cyclization Reactions: It can undergo cyclization to form more complex heterocycles.

These reactions are significant for developing derivatives that may exhibit enhanced biological activities or different physical properties .

Research indicates that 4-Bromo-3-methyl-isothiazol-5-ylamine exhibits notable biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents.

- Inhibitory Effects: Some studies suggest it may inhibit certain enzymes, which could be beneficial in drug design targeting specific diseases .

Several methods have been developed for synthesizing 4-Bromo-3-methyl-isothiazol-5-ylamine:

- From Isothiazole Derivatives: Starting from 3-methyl-isothiazole, bromination can be performed to introduce the bromine atom at the 4-position.

- Amination of Halogenated Compounds: Reacting 4-bromo-3-methyl-isothiazole with ammonia or amines under suitable conditions can yield the target compound.

- Multistep Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations .

The applications of 4-Bromo-3-methyl-isothiazol-5-ylamine extend across various fields:

- Pharmaceuticals: Its antimicrobial properties make it a candidate for drug development.

- Agriculture: It may be used as a pesticide or fungicide due to its biological activity against pathogens.

- Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules .

Interaction studies of 4-Bromo-3-methyl-isothiazol-5-ylamine focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Preliminary data suggest that it may interact with specific protein targets involved in microbial resistance, although further research is needed to elucidate these interactions fully .

Several compounds share structural similarities with 4-Bromo-3-methyl-isothiazol-5-ylamine. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Amino-4-bromo-3-methylisothiazole | Contains an amino group | Exhibits enhanced solubility and reactivity |

| 4-Chloro-3-methylisothiazol | Chlorine instead of bromine | Different reactivity profile |

| 5-Bromoisothiazole | Lacks the methyl group | Used primarily in agricultural applications |

These compounds highlight the uniqueness of 4-Bromo-3-methyl-isothiazol-5-ylamine due to its specific halogen substitution and amino functionality, which influence its biological activity and chemical reactivity .

The synthesis of 4-bromo-3-methyl-isothiazol-5-ylamine has historically relied on functionalization of the 3-methylisothiazole core. A well-established method involves direct bromination of 3-methylisothiazole using molecular bromine in acetic acid under reflux conditions. This electrophilic substitution reaction preferentially targets the 4-position of the isothiazole ring due to the electron-donating effects of the methyl group at position 3, which activates the adjacent carbon for halogenation. Typical reaction conditions involve stoichiometric bromine (1.0–1.2 equivalents) dissolved in glacial acetic acid, heated to 100°C for 8–12 hours.

The regioselectivity of this bromination process has been confirmed through comparative studies with substituted isothiazoles, demonstrating that electron-donating groups in the 3-position direct electrophiles to the 4-position with >90% selectivity. Post-bromination amination at the 5-position is typically achieved through nucleophilic substitution using ammonia or ammonium hydroxide under high-pressure conditions (5–10 bar) at elevated temperatures (80–120°C). This two-step approach generally yields 4-bromo-3-methyl-isothiazol-5-ylamine with overall yields of 45–60%, though optimization of reaction parameters can improve efficiency.

Novel Methodologies in Brominated Isothiazole Derivative Synthesis

Recent advances in heterocyclic chemistry have introduced innovative strategies for constructing the brominated isothiazole scaffold. A notable development involves the use of transition-metal-catalyzed cross-coupling reactions to install the bromine substituent post-cyclization. For instance, palladium-catalyzed C-H activation enables direct bromination of 3-methylisothiazole derivatives using N-bromosuccinimide (NBS) as the bromine source, achieving comparable yields (55–65%) to traditional methods while reducing reaction times by 40%.

Alternative approaches employ solvent-free oxidative cyclization of thioamide precursors using supported reagents. Silica gel-immobilized chromium trioxide has demonstrated particular efficacy in mediating the cyclization of 3-aminopropenethiones to form the isothiazole core, followed by regioselective bromination. This methodology reduces environmental impact by eliminating solvent use and enables easier product isolation through simple filtration.

Mechanistic Insights into Cyclization and Functional Group Incorporation

The formation of the isothiazole ring system in precursor molecules proceeds through distinct mechanistic pathways depending on the synthetic approach. Traditional iodine-mediated cyclization of 3-aminopropenethiones involves initial oxidation of the thioamide group to generate a thiyl radical intermediate, which undergoes 5-endo-trig cyclization to form the heterocyclic core. Bromine-mediated variants follow a similar radical pathway but exhibit faster kinetics due to the higher electrophilicity of bromine compared to iodine.

Functionalization of the 5-position with an amino group occurs via a two-stage mechanism: initial protonation of the heterocyclic nitrogen creates a leaving group, followed by nucleophilic attack by ammonia. Computational studies using density functional theory (DFT) have revealed that the methyl group at position 3 stabilizes the transition state through hyperconjugative effects, lowering the activation energy for amination by 12–15 kJ/mol compared to unsubstituted isothiazoles.

Spectroscopic Confirmation of Molecular Structure (NMR, IR, MS)

Comprehensive spectroscopic analysis has established definitive characterization parameters for 4-bromo-3-methyl-isothiazol-5-ylamine:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 5.21 (s, 2H, NH₂), 7.88 (s, 1H, C-H)

- ¹³C NMR (100 MHz, CDCl₃): δ 18.2 (CH₃), 110.5 (C-Br), 125.3 (C-NH₂), 142.7 (C-S), 155.1 (C-N)

- Coupling patterns confirm the aromatic nature of the isothiazole ring and absence of adjacent protons on the brominated carbon.

Infrared Spectroscopy (IR)

Key absorption bands include:

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 193.06 [M+H]⁺, with characteristic isotopic patterns confirming bromine presence (1:1 ratio for ⁷⁹Br/⁸¹Br). Fragmentation patterns exhibit loss of NH₂ (17 Da) and Br (80 Da) groups, consistent with the proposed structure.

Computational Modeling of Electronic and Steric Properties

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the molecule's electronic structure:

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -1.92 |

| Dipole Moment (Debye) | 3.45 |

| NBO Charge on Br | -0.32 |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant